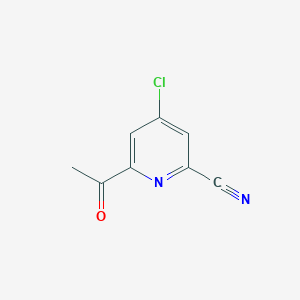
6-Acetyl-4-chloropyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-4-chloropyridine-2-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the 6th position, a chlorine atom at the 4th position, and a nitrile group at the 2nd position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-4-chloropyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the chlorination of 6-acetylpyridine-2-carbonitrile using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Another approach involves the acetylation of 4-chloropyridine-2-carbonitrile. This can be done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
6-Acetyl-4-chloropyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Reduction: 6-Acetyl-4-aminopyridine-2-carbonitrile.
Oxidation: 6-Carboxy-4-chloropyridine-2-carbonitrile.
科学的研究の応用
6-Acetyl-4-chloropyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-acetyl-4-chloropyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The acetyl and nitrile groups can participate in hydrogen bonding or other interactions with biological macromolecules, influencing their activity.
In chemical reactions, the chlorine atom can act as a leaving group in substitution reactions, while the nitrile group can undergo reduction or other transformations. The acetyl group can be involved in oxidation or other functional group modifications.
類似化合物との比較
Similar Compounds
6-Chloropyridine-2-carbonitrile: Lacks the acetyl group at the 6th position.
4-Chloropyridine-2-carbonitrile: Lacks the acetyl group and has the chlorine atom at the 4th position.
6-Acetylpyridine-2-carbonitrile: Lacks the chlorine atom at the 4th position.
Uniqueness
6-Acetyl-4-chloropyridine-2-carbonitrile is unique due to the presence of both the acetyl and chlorine substituents on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H5ClN2O |
|---|---|
分子量 |
180.59 g/mol |
IUPAC名 |
6-acetyl-4-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5ClN2O/c1-5(12)8-3-6(9)2-7(4-10)11-8/h2-3H,1H3 |
InChIキー |
ABSPCQOOEICUMG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=N1)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


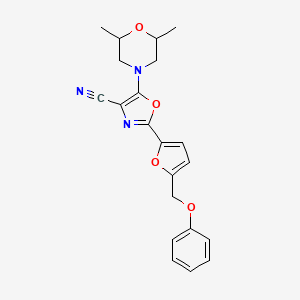

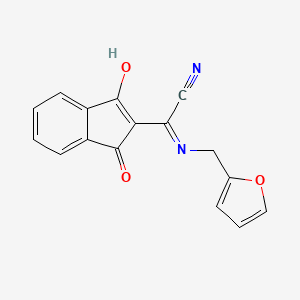
![2-amino-N-(3-methylbutyl)-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14867911.png)
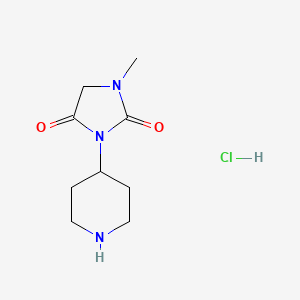
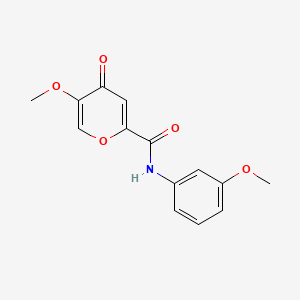
![1-(2-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14867930.png)
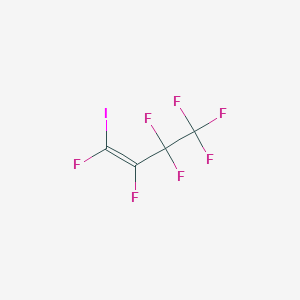



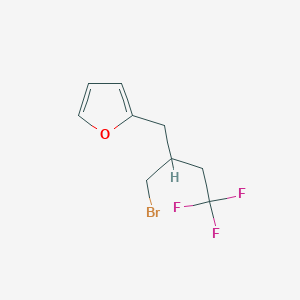

![2,5-Dichloropyrimido[4,5-D]pyrimidine](/img/structure/B14867961.png)
